molecular formula C5H14ClNO B13495795 (2S,4R)-4-aminopentan-2-ol hydrochloride

(2S,4R)-4-aminopentan-2-ol hydrochloride

Cat. No.: B13495795
M. Wt: 139.62 g/mol
InChI Key: CJMCGOVMICTKSN-JBUOLDKXSA-N
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Description

(2S,4R)-4-aminopentan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of more complex molecules. Its applications span across pharmaceuticals, agrochemicals, and other industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and other applications .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-aminopentan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(2S,4R)-4-aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,4R)-4-aminopentan-2-ol hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-aminopentan-2-ol hydrochloride
  • (2R,4R)-4-aminopentan-2-ol hydrochloride
  • (2R,4S)-4-aminopentan-2-ol hydrochloride

Uniqueness

What sets (2S,4R)-4-aminopentan-2-ol hydrochloride apart from its similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This unique configuration can lead to variations in binding affinity, selectivity, and overall efficacy in its applications .

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2S,4R)-4-aminopentan-2-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m1./s1

InChI Key

CJMCGOVMICTKSN-JBUOLDKXSA-N

Isomeric SMILES

C[C@H](C[C@H](C)O)N.Cl

Canonical SMILES

CC(CC(C)O)N.Cl

Origin of Product

United States

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